4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzenesulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-4-ethoxy-3,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O5S/c1-8-31-23-17(4)11-20(12-18(23)5)33(29,30)26-19-9-10-21-22(13-19)32-15-25(6,7)24(28)27(21)14-16(2)3/h9-13,16,26H,8,14-15H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEDYHVEZDKBHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzenesulfonamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests a multifaceted mechanism of action that could be explored for various biological activities. This article reviews the biological activity of this compound based on available research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C24H32N2O5S |
| Molecular Weight | 460.59 g/mol |
| CAS Number | 922125-02-8 |
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Preliminary studies suggest that it may influence signal transduction pathways related to cyclic nucleotide metabolism and inhibit certain enzymes critical for bacterial and fungal growth.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties:
- Inhibition of Bacterial Growth : Studies have shown that sulfonamide derivatives can inhibit bacterial growth by targeting dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria.
- Antifungal Activity : Some analogs have demonstrated effectiveness against fungal strains by disrupting cell wall synthesis.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play pivotal roles in inflammatory responses.
Case Studies and Research Findings
Recent studies have evaluated the biological activities of benzoxazepine derivatives, including this compound:
- Antiproliferative Activity : The antiproliferative activities were expressed in IC50 values (the concentration needed to inhibit 50% of cell growth compared to untreated cells). For example:
- IC50 values for various compounds ranged from 10 µM to 50 µM depending on the specific cell lines tested.
- Cytokine Production : The effects on the production of human pro-inflammatory cytokines interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) were measured. The results indicated a significant reduction in cytokine levels upon treatment with the compound.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Below is a detailed comparison:
Table 1: Structural and Molecular Comparison
Key Comparative Insights
Substituent Position Effects: The ethoxy group at position 4 in the target compound (vs. NMR studies on analogous compounds (e.g., ) suggest that substituent positions significantly shift proton chemical shifts in regions A (positions 39–44) and B (positions 29–36), reflecting changes in chemical environment .
Functional Group Variations :
- Replacing sulfonamide (target, ) with benzamide () eliminates an acidic proton, reducing hydrogen-bonding capacity and solubility. This modification could impact pharmacokinetics, as sulfonamides generally exhibit higher metabolic stability .
Lumping Strategy Considerations :
- While compounds with the same core (e.g., , target) might be "lumped" as analogs (per ), their substituent diversity necessitates individualized evaluation. For example, methoxy groups () increase hydrophilicity compared to methyl/ethoxy groups (target, ), altering bioavailability .
Table 2: Hypothetical Property Differences
Research Implications
- Synthetic Challenges : Introducing a 4-ethoxy group (target) may require regioselective synthesis compared to 2-ethoxy derivatives ().
- Biological Screening : Priority should be given to assays comparing sulfonamide (target, ) and benzamide () derivatives for target affinity.
- Analytical Characterization : NMR (as in ) and X-ray crystallography (via SHELX ) are critical for resolving substituent effects on conformation.
Q & A
Q. How to reconcile discrepancies in reported biological activity across studies?
- Resolution : Meta-analysis of assay conditions (e.g., cell lines, serum concentrations) and orthogonal validation (e.g., CRISPR knockdown of targets) are essential. For example, anti-inflammatory activity in one study but not another may reflect differences in NF-κB activation protocols .
Tables for Key Comparisons
| Derivative | Modification | Biological Activity | Reference |
|---|---|---|---|
| Parent Compound | None | Broad-spectrum kinase inhibition | |
| Compound A | Ethoxy → Methoxy | Enhanced antimicrobial activity | |
| Compound B | Isobutyl → Allyl | Reduced cytotoxicity |
| Analytical Technique | Parameter Measured | Optimal Conditions |
|---|---|---|
| ¹H NMR | Substituent configuration | 500 MHz, CDCl₃, 25°C |
| HRMS | Molecular weight accuracy | ESI⁺ mode, resolution >30,000 |
| HPLC | Purity | C18 column, 70:30 MeOH/H₂O |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
